5-(2,6-Difluorophenyl)furan-2-carbaldehyde
Overview
Description
5-(2,6-Difluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O2 It is a furan derivative substituted with a 2,6-difluorophenyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(2,6-Difluorophenyl)furan-2-carboxylic acid.
Reduction: 5-(2,6-Difluorophenyl)furan-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
5-(2,6-Difluorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in π-π interactions is often crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Difluorophenyl)furan-2-carbaldehyde: Similar structure but with fluorine atoms at the 2 and 3 positions of the phenyl ring.
5-(3,4-Difluorophenyl)furan-2-carbaldehyde: Similar structure but with fluorine atoms at the 3 and 4 positions of the phenyl ring.
5-(2,4-Difluorophenyl)furan-2-carbaldehyde: Similar structure but with fluorine atoms at the 2 and 4 positions of the phenyl ring.
Uniqueness
5-(2,6-Difluorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The 2,6-difluoro substitution pattern can enhance the compound’s stability and alter its electronic properties, making it distinct from other difluorophenyl derivatives.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTGKPKNJJRJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(O2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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